molecular formula C10H10BrNO2 B11862373 1-[(6-Bromo-2H-1,3-benzodioxol-5-yl)methyl]aziridine CAS No. 88168-04-1

1-[(6-Bromo-2H-1,3-benzodioxol-5-yl)methyl]aziridine

Cat. No.: B11862373
CAS No.: 88168-04-1
M. Wt: 256.10 g/mol
InChI Key: RFPISFRFSUQXDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde followed by a reaction with aziridine. The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The subsequent reaction with aziridine is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .

Industrial Production Methods

While specific industrial production methods for 1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols, alkoxides, bases like NaH or K2CO3

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzodioxole derivatives .

Scientific Research Applications

1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its aziridine ring, which is known to form covalent bonds with nucleophilic sites in proteins.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine involves the reactivity of the aziridine ring. Aziridines are known to be highly reactive due to the strain in the three-membered ring, making them susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

Similar Compounds

  • 1-((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)aziridine
  • 1-((6-Fluorobenzo[d][1,3]dioxol-5-yl)methyl)aziridine
  • 1-((6-Iodobenzo[d][1,3]dioxol-5-yl)methyl)aziridine

Uniqueness

1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, potentially leading to different biological activities and chemical properties .

Properties

CAS No.

88168-04-1

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]aziridine

InChI

InChI=1S/C10H10BrNO2/c11-8-4-10-9(13-6-14-10)3-7(8)5-12-1-2-12/h3-4H,1-2,5-6H2

InChI Key

RFPISFRFSUQXDT-UHFFFAOYSA-N

Canonical SMILES

C1CN1CC2=CC3=C(C=C2Br)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.